

Application Notes: Boc- β -iodo-D-Ala-OBzl for Bioconjugation and Protein Labeling

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Compound of Interest

Compound Name: *Boc-beta-iodo-D-Ala-OBzl*

Cat. No.: *B164712*

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Introduction

N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester, commonly referred to as Boc- β -iodo-D-Ala-OBzl, is a protected amino acid derivative with significant potential in bioconjugation and protein chemistry. Its structure incorporates a reactive iodo-substituent on the β -carbon, making it an effective alkylating agent for targeting nucleophilic residues on biomolecules. The primary target for this modification is the thiol group of cysteine residues, which allows for the formation of a stable thioether bond.^[1]

The molecule is equipped with two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α -amine and the benzyl ester (OBzl) on the C-terminus.^[2] These groups are stable under the typical conditions required for cysteine alkylation, providing a latent amine and carboxylic acid that can be selectively deprotected in subsequent steps for further, orthogonal modifications.^{[3][4]} This dual functionality makes Boc- β -iodo-D-Ala-OBzl a versatile tool for researchers in drug development, proteomics, and chemical biology for applications such as creating antibody-drug conjugates, introducing specific modifications into peptides, and labeling proteins for analysis.

Chemical and Physical Properties

The properties of Boc- β -iodo-D-Ala-OBzl and its related stereoisomer are summarized below. Proper storage at 2-8°C is recommended to ensure stability.

Property	Boc- β -iodo-D-Ala-OBzl	Boc- β -iodo-L-Ala-OBzl
Synonyms	N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester	N-(tert-Butoxycarbonyl)-3-iodo-L-alanine benzyl ester
CAS Number	125942-79-2	10857-20-6
Molecular Formula	C ₁₅ H ₂₀ INO ₄	C ₁₅ H ₂₀ INO ₄
Molecular Weight	405.23 g/mol	405.23 g/mol
Appearance	Solid	White to off-white solid
Melting Point	80-84 °C	78-80 °C
Optical Activity	[α] _{20/D} +18 \pm 1°, c = 1% in ethanol	[α] _{20/D} -18.0°, c = 1 in ethanol
Storage Temperature	2-8°C	2-8°C

Mechanism of Action: Cysteine Alkylation

The primary application of Boc- β -iodo-D-Ala-OBzl in bioconjugation is the selective alkylation of cysteine residues. The thiol side chain of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻), which is favored at a pH slightly above neutral (pH ~8.0-8.5).

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The thiolate anion attacks the electrophilic β -carbon of the alanine derivative, displacing the iodide ion, which is an excellent leaving group. This results in the formation of a stable and irreversible thioether linkage between the protein and the labeling reagent.

Caption: S_N2 reaction mechanism for cysteine alkylation.

Experimental Protocols

The following is a general protocol for the in-solution alkylation of cysteine residues in a purified protein using Boc- β -iodo-D-Ala-OBzl. This protocol is a starting point and may require optimization based on the specific protein and experimental goals.

Materials and Equipment

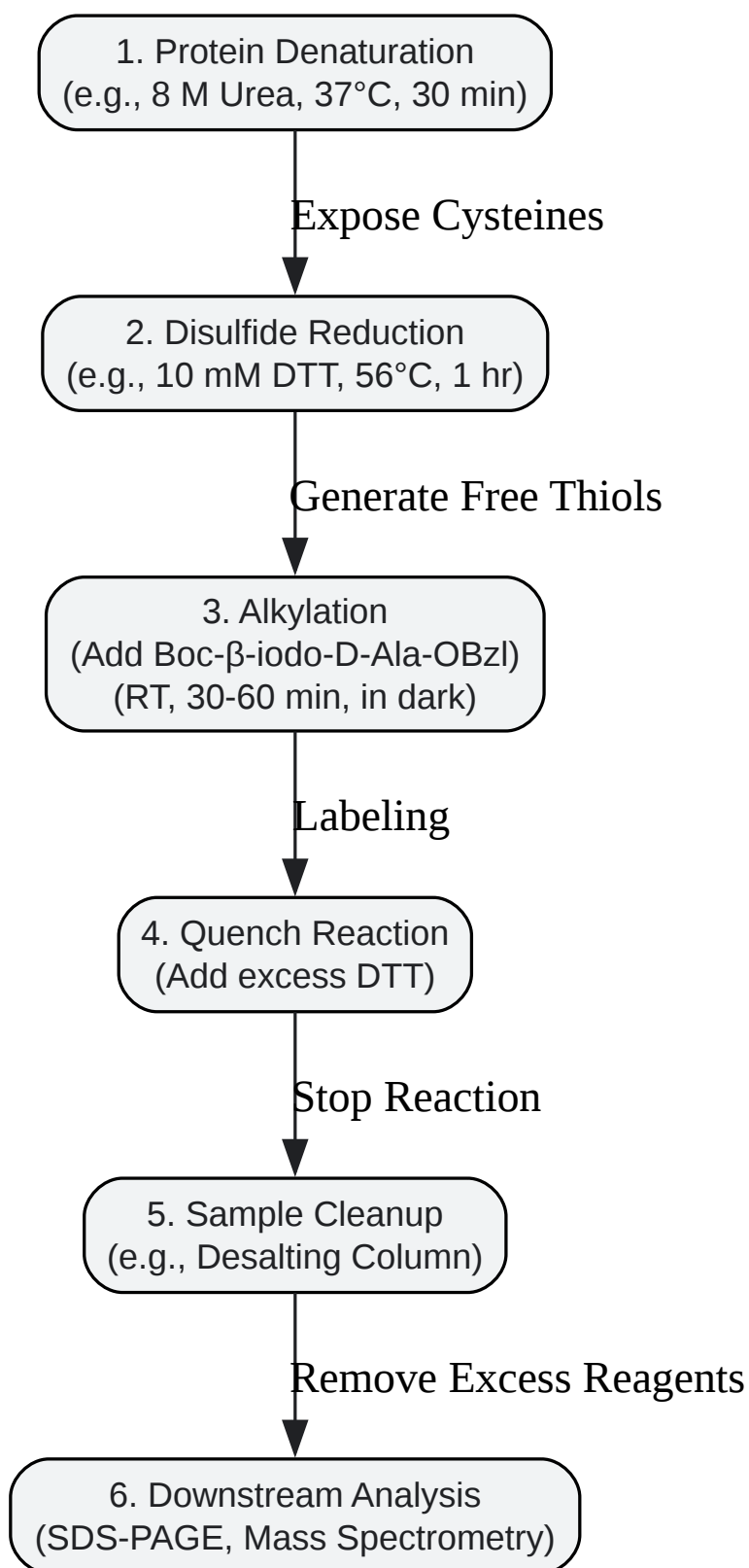
- Protein Sample: Purified protein with at least one cysteine residue in a suitable buffer (e.g., PBS, Tris).
- Boc- β -iodo-D-Ala-OBzl: Labeling reagent.
- Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5.[\[5\]](#)
- Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP).[\[5\]](#)
- Alkylation Buffer: 50 mM Tris-HCl, pH 8.5.
- Solvent for Reagent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Quenching Reagent: 1 M DTT.[\[5\]](#)
- Equipment:
 - Microcentrifuge tubes (amber or covered in foil).
 - Vortex mixer.
 - Thermomixer or water bath.
 - pH meter.
 - Desalting columns (e.g., C18 spin columns) for sample cleanup.
 - Analytical equipment (e.g., LC-MS/MS system, SDS-PAGE setup).

Reagent Preparation

- Reducing Agent Stock (DTT): Prepare a 1 M solution of DTT in ultrapure water. Store in single-use aliquots at -20°C.
- Boc- β -iodo-D-Ala-OBzl Stock: Prepare a fresh 100 mM stock solution in anhydrous DMF or DMSO immediately before use. Protect from light.

General Protein Labeling Workflow

The workflow involves denaturation and reduction of the protein to expose cysteine residues, followed by alkylation with the reagent, quenching of the reaction, and finally, preparation for downstream analysis.



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Caption: Experimental workflow for in-solution protein labeling.

Step-by-Step Procedure

- Protein Solubilization and Denaturation:
 - Resuspend the protein sample (e.g., 100 µg) in Denaturation Buffer to a final concentration of 1-2 mg/mL.
 - Vortex to ensure complete solubilization.
 - Incubate at 37°C for 30 minutes.[\[5\]](#)
- Reduction of Disulfide Bonds:
 - Add the 1 M DTT stock solution to the denatured protein sample to a final concentration of 10 mM.[\[5\]](#)
 - Incubate at 56°C for 1 hour to reduce all disulfide bonds.[\[5\]](#)
- Alkylation of Cysteine Residues:
 - Cool the sample to room temperature.
 - Add the freshly prepared 100 mM Boc-β-iodo-D-Ala-OBzl stock solution to a final concentration of 20-25 mM. Note: A 2-fold molar excess over the reducing agent is a good starting point.
 - Incubate the reaction in the dark (e.g., cover the tube with aluminum foil) at room temperature for 30-60 minutes.[\[5\]](#)
- Quenching of Excess Alkylating Agent:
 - Add 1 M DTT to a final concentration of 20-25 mM (equivalent to the alkylating agent concentration) to quench any unreacted Boc-β-iodo-D-Ala-OBzl.[\[5\]](#)
 - Incubate in the dark at room temperature for 15 minutes.[\[5\]](#)
- Sample Preparation for Analysis:

- For mass spectrometry, the sample can be prepared for enzymatic digestion. Dilute the sample at least 5-fold with a suitable digestion buffer (e.g., 50 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 1.6 M.[\[5\]](#) Proceed with trypsin digestion.
- For SDS-PAGE analysis or other assays, remove excess reagents using a desalting column or buffer exchange according to the manufacturer's instructions.

Applications and Considerations

- **Proteomics:** Alkylation of cysteines is a standard step in sample preparation for mass spectrometry to prevent disulfide bond formation, ensuring accurate protein identification and quantification.[\[1\]](#)
- **Site-Specific Modification:** This reagent can be used to introduce a protected amino acid onto a specific cysteine. Subsequent deprotection of the Boc group (using acid, e.g., TFA) or the benzyl ester (using hydrogenolysis) can provide a unique chemical handle for further, orthogonal bioconjugation reactions.[\[3\]](#)[\[6\]](#)
- **Drug Development:** The reagent can be used to synthesize peptide-based drugs or antibody-drug conjugates where precise modification is crucial.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Incomplete reduction of disulfide bonds.	Use fresh DTT or TCEP; optimize reduction time and temperature.[5]
Inactive alkylating reagent.	Prepare the Boc- β -iodo-D-Ala-OBzl solution fresh and protect it from light.[5]	
Off-Target Alkylation	Reaction pH is too high, leading to modification of other residues (e.g., lysine).	Maintain the reaction pH at or below 8.5.[5]
High temperature or prolonged reaction time.	Perform the alkylation step at room temperature and optimize the incubation time.[5]	

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